molecular formula C14H11F2NO3S B2474271 3-[[2-(4-Fluorophenyl)acetyl]amino]benzenesulfonyl fluoride CAS No. 2249126-36-9

3-[[2-(4-Fluorophenyl)acetyl]amino]benzenesulfonyl fluoride

Cat. No. B2474271
CAS RN: 2249126-36-9
M. Wt: 311.3
InChI Key: QGQSWTJBIBLYRY-UHFFFAOYSA-N
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Description

This compound is also known as AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride . It is a water-soluble, irreversible serine protease inhibitor with a molecular weight of 239.5 Da . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .


Synthesis Analysis

The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to their new functions and better performance . The enzymatic synthesis of fluorinated compounds has been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .


Molecular Structure Analysis

The molecular formula of this compound is C8H10FNO2S.HCl . The SMILES string is FS(=O)(=O)c1ccc(cc1)CCN .


Chemical Reactions Analysis

Arylamines are very reactive towards electrophilic aromomatic substitution . For example, acetylation of aniline gives acetanilide, which undergoes nitration at low temperature, yielding the para-nitro product in high yield .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 183-191 °C . It is soluble in water up to 50 mg/mL . It is stable for up to six months if stored refrigerated at a pH of less than 7 .

Mechanism of Action

AEBSF is targeted to covalently modify the hydroxyl of serine residues, where it causes an additional 183.0354 Da to be added to each modified residue . Other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group, have also been reported .

Future Directions

The compound has potential applications in the field of biochemistry, particularly in the inhibition of serine proteases and non-protease enzymes . It is also extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) .

properties

IUPAC Name

3-[[2-(4-fluorophenyl)acetyl]amino]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S/c15-11-6-4-10(5-7-11)8-14(18)17-12-2-1-3-13(9-12)21(16,19)20/h1-7,9H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQSWTJBIBLYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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